Product packaging for Morpholine, 4-(methylsulfonyl)-(Cat. No.:CAS No. 1697-34-3)

Morpholine, 4-(methylsulfonyl)-

Cat. No.: B177787
CAS No.: 1697-34-3
M. Wt: 165.21 g/mol
InChI Key: GVZKQMUSVBGSIZ-UHFFFAOYSA-N
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Description

Morpholine, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B177787 Morpholine, 4-(methylsulfonyl)- CAS No. 1697-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZKQMUSVBGSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333977
Record name 4-methanesulfonylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697-34-3
Record name 4-methanesulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonylmorpholine
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The Enduring Significance of the Morpholine Ring in Heterocyclic Chemistry

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of heterocyclic chemistry. biosynce.com Its prevalence in a vast array of biologically active compounds and approved pharmaceuticals underscores its importance. nih.govsci-hub.sesci-hub.seresearchgate.net The unique physicochemical properties of the morpholine moiety contribute significantly to its utility. The presence of the oxygen atom renders the ring system relatively electron-deficient and introduces a weak hydrogen bond acceptor functionality. sci-hub.se This, combined with the basicity of the nitrogen atom (pKa of approximately 8.7), allows for a fine-tuning of a molecule's properties. sci-hub.sethieme-connect.com

In drug discovery, the incorporation of a morpholine ring can enhance a compound's aqueous solubility, a critical factor for bioavailability, and improve its metabolic stability. biosynce.comthieme-connect.com It is often used as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to optimize a drug's pharmacokinetic profile. thieme-connect.com The morpholine scaffold is a versatile building block, readily introduced into molecules and offering multiple points for substitution to modulate biological activity. biosynce.comsci-hub.se This versatility has led to its inclusion in a wide range of drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org

The Sulfonamide Moiety: a Pillar of Modern Chemical Synthesis and Biological Science

The sulfonamide group (-SO2NHR) is another pharmacologically significant functional group with a rich history in medicinal chemistry. ajchem-b.comresearchgate.net Initially recognized for their revolutionary role as antibacterial agents (sulfa drugs), sulfonamides have since demonstrated a broad spectrum of biological activities. ajchem-b.comresearchgate.netekb.eg These include antiviral, anticancer, anti-inflammatory, and diuretic properties. researchgate.netrsc.org

The therapeutic versatility of sulfonamides stems from their ability to act as mimics of p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid. ajchem-b.com By competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, they disrupt this essential metabolic pathway. ajchem-b.com Beyond their antimicrobial effects, sulfonamides are crucial in the design of enzyme inhibitors, targeting enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. ajchem-b.comresearchgate.net The synthesis of sulfonamides is well-established, typically involving the reaction of a sulfonyl chloride with an amine, making them readily accessible for incorporation into diverse molecular frameworks. researchgate.net

Weaving Complexity: the Integration of the Morpholine, 4 Methylsulfonyl Motif

The combination of the morpholine (B109124) ring and the methylsulfonyl group into the "Morpholine, 4-(methylsulfonyl)-" motif creates a building block with a unique and advantageous set of properties. The methylsulfonyl group, with its strong electron-withdrawing nature, can significantly influence the electronic environment of the morpholine ring, potentially modulating its basicity and reactivity. This integration allows for the creation of complex chemical scaffolds with tailored characteristics.

For instance, compounds incorporating a morpholine-4-sulfonyl moiety have been investigated for their potential biological activities. ontosight.ai The methylsulfonyl group is known to enhance bioavailability and can be a key determinant in a molecule's pharmacokinetic profile. ontosight.ai The presence of this motif within a larger molecule, such as in 5-(Morpholine-4-sulfonyl)-1H-indole-3-carbaldehyde, highlights its role in the development of compounds with potential applications in areas like oncology and neurology. ontosight.ai The synthesis of such complex molecules often leverages the reactivity of the individual components, allowing for the construction of intricate three-dimensional structures.

Charting the Future: Research Trajectories for Morpholine, 4 Methylsulfonyl Containing Compounds

General Synthetic Pathways to Access the Morpholine, 4-(methylsulfonyl)- Scaffold

The construction of the morpholine, 4-(methylsulfonyl)- core can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of the sulfonamide bond or the construction of the morpholine ring itself.

Derivatization via Sulfonyl Chloride Reactants

A common and straightforward method for the synthesis of morpholine, 4-(methylsulfonyl)- involves the reaction of morpholine with methanesulfonyl chloride. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is generally efficient and can be carried out under mild conditions.

The choice of solvent and base can influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly employed, and tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used as the base.

Table 1: Representative Synthesis of Morpholine, 4-(methylsulfonyl)- via Sulfonyl Chloride Derivatization

Starting MaterialReagentBaseSolventConditionsYield
MorpholineMethanesulfonyl ChlorideTriethylamineDichloromethane0 °C to room temp.High
MorpholineMethanesulfonyl ChloridePyridineTetrahydrofuranRoom temp.Good

Introduction of the Morpholine Moiety onto Sulfonamide Precursors

An alternative approach involves the construction of the morpholine ring onto a pre-existing sulfonamide backbone. This can be achieved by reacting a primary sulfonamide containing a suitable precursor for ring closure with a dielectrophile. For instance, a sulfonamide bearing an amino group can be reacted with a bis(2-haloethyl) ether derivative to form the morpholine ring. A more common strategy involves the use of 2-chloroethanol (B45725) to introduce the morpholine moiety onto an amine. researchgate.net This method is particularly useful for creating derivatives with substituents on the sulfonamide portion of the molecule.

The reaction conditions for this cyclization often require a base to facilitate the intramolecular nucleophilic substitution. The choice of base and solvent is critical to avoid competing side reactions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of unsubstituted morpholine, 4-(methylsulfonyl)- is not extensively documented, the principles of MCRs can be applied to generate related and more complex derivatives. For instance, MCRs have been successfully employed in the synthesis of N-sulfonylamidines from sulfonamides, amines, and a third component. nih.gov This suggests the potential for developing novel MCRs that could assemble the morpholine, 4-(methylsulfonyl)- scaffold in a convergent manner.

Advanced Synthetic Approaches for Incorporating the Morpholine, 4-(methylsulfonyl)- Structural Unit

Beyond the fundamental construction of the scaffold, advanced synthetic methods focus on introducing chirality and further functionalization to explore the chemical space around the morpholine, 4-(methylsulfonyl)- core.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral morpholine, 4-(methylsulfonyl)- derivatives is crucial for their application in areas such as drug discovery. Chirality can be introduced at the carbon atoms of the morpholine ring or at the sulfur atom of the sulfonyl group.

Stereoselective synthesis of a substituted morpholine ring can be achieved through various strategies, including the use of chiral starting materials, such as enantiopure amino alcohols, or through the application of chiral catalysts in cyclization reactions. banglajol.infonih.govorganic-chemistry.org For example, an asymmetric synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org

The synthesis of sulfonamides with a stereogenic sulfur center is a more specialized area. Methods for the stereoselective preparation of chiral sulfinyl compounds often rely on the use of chiral auxiliaries or enantioselective oxidation of a prochiral sulfide (B99878). chemicalbook.com

Table 2: Strategies for Stereoselective Synthesis

ApproachDescriptionKey Reagents/Catalysts
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials, such as amino acids or their derivatives.L-serine, L-threonine derivatives
Asymmetric CatalysisEnantioselective cyclization or functionalization reactions mediated by a chiral catalyst.Chiral transition metal complexes, organocatalysts
Chiral AuxiliariesTemporary incorporation of a chiral group to direct the stereochemical outcome of a reaction.Evans auxiliaries, Oppolzer's sultam

Functionalization of the Morpholine Ring and Sulfonyl Group

Further diversification of the morpholine, 4-(methylsulfonyl)- scaffold can be achieved by functionalizing the morpholine ring or the methyl group of the sulfonyl moiety.

Functionalization of the morpholine ring can be accomplished through various methods, including lithiation followed by reaction with an electrophile, or through transition-metal-catalyzed C-H activation. The presence of the electron-withdrawing sulfonyl group can influence the regioselectivity of these reactions. mdpi.com The synthesis of morpholin-2-one (B1368128) derivatives and their subsequent functionalization provides a route to a variety of substituted morpholines. mdpi.com

Modification of the sulfonyl group is less common but can be envisioned through deprotonation of the methyl group followed by reaction with an electrophile, although the acidity of these protons is relatively low.

Oxidation Reactions of Sulfur-Containing Moieties

The synthesis of the target sulfonylmorpholine can be envisioned through the oxidation of a suitable sulfur-containing precursor, such as an N-substituted thiomorpholine (B91149). While direct literature for the oxidation of N-mesylthiomorpholine is sparse, the transformation from a sulfide to a sulfone is a standard procedure in organic chemistry. This typically involves reacting the sulfide with strong oxidizing agents. For instance, a precursor like thiomorpholine could first be reacted with methanesulfonyl chloride to form N-mesylthiomorpholine, which would then be oxidized.

Common oxidizing agents for converting sulfides to sulfones include:

Hydrogen peroxide (H₂O₂), often in the presence of a catalytic acid.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Potassium permanganate (B83412) (KMnO₄).

Oxone® (potassium peroxymonosulfate).

A related industrial process is the oxidative chlorination of alkyl thioethers to yield arylsulfonyl chlorides, demonstrating the feasibility of oxidizing sulfur compounds on a larger scale. acs.org

Reduction Strategies for Precursors

While the synthesis of the sulfonyl group itself is an oxidation, reduction reactions are crucial for modifying precursors that already contain the 4-(methylsulfonyl)morpholine core. This strategy is valuable in the synthesis of complex derivatives, particularly in medicinal chemistry, where functional groups on appended moieties are manipulated.

A key example is the reduction of a nitro group on an aromatic ring attached to the morpholine structure. For instance, a derivative like 4-(methylsulfonyl)-N-(nitrophenyl)morpholine can be reduced to the corresponding aniline. The Zn/NaOH reduction method has been noted as an effective technique for this transformation, often preferred over methods like tin/HCl due to better yields and shorter reaction times. researchgate.net This reduction is critical as the resulting amino group serves as a versatile handle for further functionalization.

Precursor Functional GroupReducing Agent(s)Product Functional GroupSignificance
Nitro (e.g., on an aryl substituent)Zn/NaOH, Sn/HClAmineCreates a key intermediate for further diversification. researchgate.net
Carbonyl (e.g., in a morpholinone ring)Boron or Aluminum HydridesMethylene (B1212753)Converts morpholinone precursors to the morpholine core.
Nucleophilic Substitution Reactions

The most direct and widely employed method for synthesizing Morpholine, 4-(methylsulfonyl)- is the nucleophilic substitution reaction between morpholine and methanesulfonyl chloride (MsCl). wikipedia.orgsigmaaldrich.com In this reaction, the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). wikipedia.org

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. Common bases include triethylamine or pyridine, and the reaction is often conducted in aprotic solvents like dichloromethane or diethyl ether. researchgate.netjocpr.com

Catalyst-Mediated Transformations

Catalysts play a significant role in the synthesis of complex morpholine derivatives, enabling reactions that would otherwise be inefficient. Lewis acids and transition metals are commonly used to facilitate ring formation and functionalization.

For example, Lewis acids can catalyze the synthesis of substituted morpholines. In one method, N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is reacted with various styrenes in the presence of a Lewis acid catalyst to yield 2-aryl-4-(nitrophenylsulfonyl)morpholine derivatives with high efficiency. nih.gov

Palladium catalysts are also employed in the synthesis of morpholines through Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Furthermore, palladium-catalyzed carboamination reactions have been developed as a key step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. organic-chemistry.org Gold-catalyzed reactions have also been shown to be effective in constructing pyrrolo- and indolomorpholinone derivatives. researchgate.net

Scalable Synthesis and Process Chemistry Considerations

The practical application of Morpholine, 4-(methylsulfonyl)- often requires its production on a large scale. This necessitates the development of synthetic routes that are not only high-yielding but also cost-effective and safe.

Large-Scale Preparation of Key Intermediates

The primary intermediates for the most common synthesis of Morpholine, 4-(methylsulfonyl)- are morpholine and methanesulfonyl chloride.

Morpholine: Industrial-scale synthesis of morpholine is typically achieved by reacting diethylene glycol with ammonia (B1221849) over a hydrogenation catalyst at elevated temperatures (150–400 °C) and pressures. orgsyn.org

Methanesulfonyl Chloride (MsCl): Several methods exist for the large-scale production of MsCl. A common laboratory and industrial preparation involves the reaction of methanesulfonic acid with thionyl chloride. wikipedia.orgorgsyn.org Alternative routes include the chlorination of methanesulfonic acid with phosgene (B1210022) or the radical reaction of methane (B114726) with sulfuryl chloride. wikipedia.orgresearchgate.net A practical, multi-kilogram scale process has been developed for related sulfonyl chlorides, highlighting efficient, multi-step sequences from inexpensive starting materials. acs.orgacs.org

Development of Green Chemistry Principles in Synthetic Routes

There is a growing trend towards developing more environmentally benign synthetic methods in the chemical industry. researchgate.net For the synthesis of sulfonamides and morpholines, several green chemistry approaches have been explored.

Aqueous Synthesis: A facile and environmentally friendly synthesis of sulfonamides has been developed using water as the solvent. rsc.orgsci-hub.se This method often uses equimolar amounts of the amine and sulfonyl chloride, omitting organic bases and simplifying product isolation to filtration after acidification. rsc.orgsci-hub.se

Mechanochemistry: Solvent-free mechanochemical methods, using ball milling, have been developed for sulfonamide synthesis. rsc.org These protocols can involve a one-pot, two-step process starting from disulfides, using solid sodium hypochlorite (B82951) for oxidation and chlorination, followed by amination. rsc.org

Greener Morpholine Synthesis: Traditional morpholine synthesis from 1,2-amino alcohols can be inefficient. nih.govchemrxiv.orgchemrxiv.org A recently developed green protocol uses inexpensive and readily available ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). nih.govchemrxiv.orgchemrxiv.org This one or two-step, redox-neutral process offers significant environmental and safety advantages over traditional methods that may involve chloroacetyl chloride and subsequent hydride reductions. nih.govchemrxiv.orgchemrxiv.org This approach has been successfully applied on a greater than 50-gram scale. nih.govchemrxiv.orgchemrxiv.org

Applications as a Privileged Scaffold in Drug Discovery Programs

Lead Compound Identification and Optimization

The "Morpholine, 4-(methylsulfonyl)-" scaffold has been instrumental in the identification and optimization of lead compounds. A lead compound is an early-stage drug candidate that shows promising activity against a specific biological target but may have suboptimal properties such as potency, selectivity, or metabolic stability. Structural modification is a key strategy in lead optimization to enhance these characteristics. nih.gov

In the quest for potent anticancer agents, researchers have incorporated the 4-methylsulfonylphenyl group into various heterocyclic systems. For instance, a series of pyrazoline derivatives featuring a 4-methylsulfonylphenyl scaffold was synthesized and evaluated for antitumor activity. nih.gov This strategic combination aimed to leverage the established pharmacological relevance of both the pyrazoline and the methylsulfonylphenyl moieties. nih.gov

The optimization process often involves the systematic modification of different parts of the lead molecule. For example, in the development of Janus kinase (JAK) inhibitors, structural simplification of a complex lead compound led to analogues with improved potency and pharmacokinetic profiles. nih.gov While not directly involving the "Morpholine, 4-(methylsulfonyl)-" parent compound, this illustrates the principle of modifying scaffolds to achieve desired drug-like properties. nih.gov Similarly, the replacement of a carbazole (B46965) group with N-methyl-cycloalkyl groups in a JAK inhibitor lead demonstrated enhanced potency. nih.gov This highlights how scaffold modification, a principle applicable to the "Morpholine, 4-(methylsulfonyl)-" core, is a critical step in lead optimization. nih.gov

Design of Compound Screening Libraries

The "Morpholine, 4-(methylsulfonyl)-" scaffold is a valuable component in the design of compound screening libraries. These libraries are large collections of diverse chemical compounds used in high-throughput screening to identify novel hit compounds. nih.govnih.govcriver.com The inclusion of privileged scaffolds like morpholine derivatives can enrich these libraries with molecules that are more likely to have favorable biological activities and drug-like properties. nih.govnih.gov

The design of such libraries often involves combinatorial chemistry, where a common core structure is decorated with a variety of substituents. nih.gov Efficient, general procedures have been developed for the solution-phase preparation of substituted morpholine derivatives, allowing for the creation of large and diverse libraries. nih.gov For example, a library of over 8,000 potential products was generated from a common morpholine-based intermediate, demonstrating the feasibility of creating extensive collections for screening purposes. nih.gov

The use of computational tools can further aid in the design of these libraries to ensure chemical diversity and coverage of relevant chemical space. nih.gov By incorporating the "Morpholine, 4-(methylsulfonyl)-" scaffold, library designers can introduce a structural motif that has been associated with a range of biological activities, thereby increasing the probability of identifying promising hit compounds for various therapeutic targets. nih.govjchemrev.com

Antineoplastic and Anticancer Activities

Derivatives of "Morpholine, 4-(methylsulfonyl)-" have demonstrated significant potential as antineoplastic and anticancer agents. nih.govsemanticscholar.org These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways, direct cytotoxicity against cancer cells, and the induction of programmed cell death (apoptosis). nih.govresearchgate.net

Inhibition of Kinase Pathways (e.g., PI3K/Akt/mTOR, ATR Protein Kinase)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com Consequently, kinase inhibitors are a major focus of modern cancer drug discovery. mdpi.com Derivatives incorporating the "Morpholine, 4-(methylsulfonyl)-" scaffold have shown inhibitory activity against several key kinase pathways implicated in tumor growth and survival.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, growth, and survival. nih.gov Its deregulation is a frequent event in human malignancies, making it an attractive target for cancer therapy. nih.gov Several studies have reported the development of morpholine derivatives as potent inhibitors of this pathway. For instance, a series of 4-morpholinopyrrolopyrimidine derivatives were synthesized and evaluated as inhibitors of PI3Kα and mTOR, leading to the discovery of both selective PI3Kα inhibitors and dual PI3Kα/mTOR inhibitors. nih.gov These dual inhibitors demonstrated effective inhibition of tumor cell growth and suppressed pathway-specific biomarkers. nih.gov The introduction of a morpholine moiety has also been shown to greatly enhance the selectivity of mTOR inhibitors. nih.gov

VEGFR2, EGFR, and HER2 Inhibition: Other important kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), which are involved in angiogenesis and tumor cell proliferation. nih.gov Newly synthesized pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have demonstrated remarkable inhibitory activity against these kinases. nih.gov For example, compound 18h from this series showed potent inhibition of VEGFR2, HER2, and EGFR. nih.gov

CompoundTarget KinaseIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
18cVEGFR20.218Sorafenib0.041
18gVEGFR20.168Sorafenib0.041
18hVEGFR20.135Sorafenib0.041
18gHER20.496Erlotinib0.085
18hHER20.253Erlotinib0.085
18hEGFR0.574Erlotinib0.105

Cytotoxicity against Various Cancer Cell Lines

A crucial aspect of anticancer drug development is the evaluation of a compound's ability to kill cancer cells, a property known as cytotoxicity. Derivatives of "Morpholine, 4-(methylsulfonyl)-" have been tested against a wide range of human cancer cell lines and have shown promising cytotoxic effects. nih.govsemanticscholar.orgnih.govnih.gov

For example, pyrazoline derivatives with a 4-methylsulfonylphenyl scaffold exhibited potent and broad-spectrum antitumor activities against cell lines such as HL-60 (leukemia), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer). nih.gov Similarly, a series of 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives were found to be highly cytotoxic against MCF-7 cells. semanticscholar.org Morpholine-substituted quinazoline (B50416) derivatives also displayed significant cytotoxic activity against A549 (lung cancer), MCF-7, and SHSY-5Y (neuroblastoma) cell lines. nih.govnih.gov

CompoundCell LineCancer TypeIC₅₀ (µM)
18cHL-60Leukemia8.43
MCF-7Breast Cancer16.20
MDA-MB-231Breast Cancer12.54
18gHL-60Leukemia10.43
MCF-7Breast Cancer11.70
MDA-MB-231Breast Cancer4.07
18hHL-60Leukemia8.99
MCF-7Breast Cancer12.48
MDA-MB-231Breast Cancer7.18
AK-3A549Lung Cancer10.38 ± 0.27
MCF-7Breast Cancer6.44 ± 0.29
SHSY-5YNeuroblastoma9.54 ± 0.15
AK-10A549Lung Cancer8.55 ± 0.67
MCF-7Breast Cancer3.15 ± 0.23
SHSY-5YNeuroblastoma3.36 ± 0.29

Apoptosis Induction and Cell Cycle Modulation

Apoptosis is a form of programmed cell death that plays a critical role in eliminating damaged or cancerous cells. nih.gov Many anticancer drugs exert their effects by inducing apoptosis. nih.gov Several studies have shown that "Morpholine, 4-(methylsulfonyl)-" derivatives can trigger this process in cancer cells. nih.govresearchgate.net

Investigations into the mechanism of action of pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold revealed their ability to induce apoptosis in HL-60 cells. nih.gov Treatment with these compounds led to an increase in both early and late apoptotic cell populations. nih.gov This apoptotic effect was further supported by the observed changes in the expression levels of key apoptosis-regulating proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov

Furthermore, these compounds were found to modulate the cell cycle, another important target for cancer therapy. Specifically, pyrazoline derivatives 18c , 18f , and 18h caused an arrest in the S/G2 phase of the cell cycle in HL-60 cells, preventing the cancer cells from progressing through the division cycle. nih.gov Similarly, certain arene ruthenium complexes incorporating morpholine-containing ligands were shown to significantly alter the expression of key apoptotic genes in breast cancer cell lines. researchgate.net

Antimicrobial and Antiviral Potentials

The morpholine ring is a key feature in several compounds with established biological activity. researchgate.net Its derivatives, particularly those incorporating a sulfonyl group, have been a subject of investigation for their potential to combat microbial infections.

Derivatives of morpholine containing a sulfonyl group have shown varied results in antibacterial testing. A study on 4-(phenylsulfonyl) morpholine, a close structural analog to the methylsulfonyl variant, found that the compound itself lacked direct antimicrobial activity against several bacterial strains, with a Minimum Inhibitory Concentration (MIC) greater than 512 μg/mL. nih.gov However, it demonstrated a significant modulating effect when combined with aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against Gram-negative bacteria, suggesting a role as an antibiotic enhancer. nih.gov

Other research into morpholine-derived benzenesulfonamides, such as 4-(phenylsulfonyl)morpholine (B1295087) and N-(4-(4-Methylbenzene-1-sulfonyl)morpholine), reported moderate activity against Bacillus subtilis but no inhibitory effect against Escherichia coli. chemsociety.org.ng Another series of derivatives, 4-(2-(N-arylsulfamoyl)ethyl)morpholines, displayed good inhibitory action against various Gram-negative bacteria. indexcopernicus.com These findings indicate that while the core morpholine sulfonyl structure may not be a potent antibacterial agent on its own, its scaffold is a viable platform for developing compounds with antibacterial properties or for modulating the activity of other antibiotics.

Table 1: Antibacterial Activity of Morpholine Sulfonyl Derivatives
CompoundBacterial StrainActivity (MIC in μg/mL)Reference
4-(Phenylsulfonyl) morpholineS. aureus, E. coli, K. pneumoniae, P. aeruginosa>512 nih.gov
4-(Phenylsulfonyl) morpholine + AmikacinP. aeruginosa 03Reduced Amikacin MIC from 312.5 to 39.06 nih.gov
4-(Phenylsulfonyl)morpholineB. subtilisModerately Active chemsociety.org.ng
N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)B. subtilisModerately Active chemsociety.org.ng
4-(Phenylsulfonyl)morpholineE. coliNo Activity chemsociety.org.ng
N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)E. coliNo Activity chemsociety.org.ng
N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)S. typhiModerately Active chemsociety.org.ng

The morpholine class of antifungals, such as fenpropimorph (B1672530) and amorolfine, act by inhibiting two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov This dual-target mechanism makes the development of resistance more difficult for pathogens. nih.gov

Investigations into sulfonyl-containing morpholine derivatives have yielded mixed results. For instance, 4-(phenylsulfonyl) morpholine was found to have no significant antifungal activity against strains of Candida albicans, C. tropicalis, or C. krusei. nih.gov This lack of efficacy might be attributed to the structure of the fungal cell wall, which can hinder the entry of certain compounds. nih.gov

Conversely, other types of morpholine derivatives have demonstrated significant antifungal potential. Surfactants based on morpholine, specifically certain N-alkyl-N-morpholinium chlorides and sulfobetaines, have shown activity against Candida albicans and Cryptococcus neoformans. researchgate.net Additionally, synthetic modifications, such as the incorporation of silicon into morpholine structures, have led to the development of sila-analogues with potent, broad-spectrum antifungal activity against various human fungal pathogens, including several Candida species and Aspergillus niger. nih.gov These findings suggest that while the specific 4-(methylsulfonyl) derivative may not be active, the broader morpholine scaffold is a promising base for the design of novel antifungal agents.

Table 2: Antifungal Activity of Morpholine Derivatives
Compound Class/DerivativeFungal StrainActivityReference
4-(Phenylsulfonyl) morpholineC. albicans, C. tropicalis, C. kruseiNo significant modulating effect nih.gov
Morpholine-based sulfobetaines (e.g., C16S3)C. albicans, C. neoformansActive researchgate.net
Sila-morpholine analogues (e.g., Fenpropimorph analogue 24)C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. nigerPotent Activity (MIC values available in source) nih.gov

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Morpholine derivatives, often featuring a sulfonamide group, have been evaluated for their ability to inhibit key enzymes implicated in various diseases.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in physiological processes. Inhibitors of these enzymes, typically based on a sulfonamide scaffold, have applications as diuretics and treatments for glaucoma and other conditions. nih.gov

Derivatives incorporating a sulfonamide group, which is structurally related to the methylsulfonyl group, are potent inhibitors of various CA isoforms. Research on novel sulfonyl semicarbazides and other benzenesulfonamide (B165840) derivatives has shown that these compounds can exhibit high-affinity inhibition, sometimes in the subnanomolar range, against different human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govmdpi.commdpi.com The inhibitory profile and selectivity often depend on the specific substitutions on the core structure. nih.govmdpi.com For example, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed inhibitory activity against hCA I that was superior to the standard drug acetazolamide. nih.gov The sulfonamide group is key to this activity, as it coordinates to the zinc ion in the enzyme's active site.

Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives
Compound Class/DerivativeCA IsoformInhibitory Activity (Ki)Reference
Sulfonyl Semicarbazides (e.g., compound 10)hCA IX20.5 - 38.7 nM nih.gov
Sulfonyl SemicarbazideshCA XII0.59 - 0.79 nM nih.gov
Quinazoline-linked Benzenesulfonamides (e.g., compound 3)hCA II10.8 - 52.6 nM mdpi.com
Quinazoline-linked Benzenesulfonamides (e.g., compound 10)hCA XII5.4 - 25.5 nM mdpi.com

Dipeptidyl peptidase 4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose. DPP-4 inhibitors are a class of oral medications used for the treatment of type 2 diabetes. nih.gov

The morpholine moiety has been incorporated into various scaffolds to develop novel DPP-4 inhibitors. In one series of xanthine-based derivatives, the addition of a morpholine ring at a specific position, combined with other substitutions, resulted in a compound with potent DPP-4 inhibitory activity, showing an IC₅₀ value of 16.34 nM. nih.gov Similarly, synthetic strategies for quinoxaline-based DPP-4 inhibitors have utilized a morpholine functionality to create potent inhibitors. mdpi.com These studies highlight that the morpholine ring can be a key component in designing molecules that fit into the active site of the DPP-4 enzyme, contributing to high inhibitory potency.

Table 4: DPP-4 Inhibition by Morpholine-Containing Derivatives
Compound ScaffoldKey FeatureInhibitory Activity (IC50)Reference
Xanthine-basedMorpholine at position-8 + CF₃ group16.34 nM nih.gov
Xanthine-basedMorpholine at position-8 + dichloro group29.87 nM nih.gov
Quinoline-based (Compound B2)3-aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinoline0.080 µM cjph.com.cn
Quinoline-based (Compound B7)3-aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinoline0.104 µM cjph.com.cn

Other Metabolic Enzyme Interactions

Beyond the well-documented interactions with Cytochrome P450 enzymes, derivatives of morpholine and its analogues engage with other metabolic enzymes, notably monoamine oxidases (MAOs) and carbonic anhydrases (CAs).

Certain morpholine-based chalcones have been identified as potent and selective inhibitors of MAO-B. Monoamine oxidases are crucial enzymes in the metabolism of various neurotransmitters in the central and peripheral nervous systems. The inhibition of MAO-B is a significant therapeutic strategy in the management of neurodegenerative conditions like Alzheimer's and Parkinson's diseases, as it can help to restore the levels of depleted neurotransmitters. In one study, a series of nine morpholine-containing chalcones were evaluated for their inhibitory action against both MAOs and acetylcholinesterase (AChE). Several of these compounds demonstrated potent inhibition of MAO-B, with one compound, in particular, exhibiting a very low IC50 value of 0.030 µM, indicating high potency. The inhibitory mechanism for this selective MAO-B inhibitor was determined to be of a mixed type and reversible.

Furthermore, derivatives incorporating the morpholine scaffold have been investigated as inhibitors of carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes that play a vital role in numerous physiological processes. By reacting N-morpholyldithiocarbamate with various aromatic and heterocyclic sulfonamides, researchers have synthesized N-morpholylthiocarbonylsulfenyl derivatives. These compounds have demonstrated potent, nanomolar-level inhibition against three CA isozymes: CA I, CA II, and CA IV.

Table 1: Interaction of Morpholine Derivatives with Metabolic Enzymes

Compound Class Enzyme Target Key Findings Reference
Morpholine-based chalcones Monoamine Oxidase-B (MAO-B) Potent and selective inhibition; reversible and mixed-type inhibition observed for the most potent compound (IC50 = 0.030 µM).
N-morpholylthiocarbonylsulfenyl sulfonamide derivatives Carbonic Anhydrases (CA I, II, IV) Nanomolar inhibition against the three tested isozymes.

Anti-inflammatory and Immunomodulatory Effects

Research into the anti-inflammatory properties of compounds related to "Morpholine, 4-(methylsulfonyl)-" has focused on the 4-(methylsulfonyl)aniline (B1202210) pharmacophore. This structural motif is a key component of the title compound. Studies have shown that incorporating the 4-(methylsulfonyl)aniline moiety into the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) can maintain or even enhance their anti-inflammatory activity.

Modulation of Inflammatory Pathways

The primary mechanism investigated for the anti-inflammatory effects of 4-(methylsulfonyl)aniline derivatives is the inhibition of the cyclooxygenase (COX) enzymes. The COX enzymes are central to the inflammatory pathway as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is typically induced during inflammation.

A series of new compounds were synthesized by incorporating the 4-(methylsulfonyl)aniline pharmacophore into well-established NSAIDs like naproxen, indomethacin, and diclofenac. In vivo studies using a rat paw edema model demonstrated that these new derivatives produced a significant reduction in inflammation. Notably, some of these compounds exhibited anti-inflammatory activity that was comparable or even superior to that of diclofenac, a potent NSAID. These findings suggest that the 4-(methylsulfonyl)aniline moiety may contribute to a selective inhibition of the COX-2 enzyme, which is a desirable characteristic for anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

Parent NSAID Derivative Activity Compared to Diclofenac Potential Mechanism Reference
Naproxen Significantly higher activity in the 120-300 minute interval COX-2 Inhibition
Indomethacin Comparable effect in the 60-240 minute interval COX-2 Inhibition
Diclofenac Comparable effect at all experimental times COX-2 Inhibition
Mefenamic Acid Significantly higher activity in the 120-300 minute interval COX-2 Inhibition

Central Nervous System (CNS) Activity and Neuropharmacology

As of the current date, there is a notable absence of published research specifically investigating the central nervous system activity and neuropharmacological properties of derivatives of "Morpholine, 4-(methylsulfonyl)-".

Analgesic and Antipyretic Properties

Consistent with the lack of broader CNS research, no specific studies have been identified that evaluate the analgesic or antipyretic properties of "Morpholine, 4-(methylsulfonyl)-" derivatives.

Neurological Disorder Research

There is no available research on the application or investigation of "Morpholine, 4-(methylsulfonyl)-" derivatives in the context of neurological disorders.

Antidiabetic Research

A review of the current scientific literature reveals no studies specifically focused on the antidiabetic potential or related research of "Morpholine, 4-(methylsulfonyl)-" derivatives.

Miscellaneous Biological Activities

Despite the gap in knowledge regarding their antidiabetic effects, derivatives of the closely related scaffold, 4-(phenylsulfonyl)morpholine, have demonstrated significant potential in other therapeutic areas, particularly in oncology.

Research into a series of novel 4-(phenylsulfonyl)morpholine derivatives has revealed their potent activity against triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat form of breast cancer. nih.gov These studies provide valuable insights into the potential biological activities of compounds containing the 4-sulfonylmorpholine core.

One of the most promising compounds from this series, designated as GL24 (4m) , exhibited a remarkable half-maximal inhibitory concentration (IC₅₀) value of 0.90 µM in MDA-MB-231 human breast cancer cells. nih.gov Further investigation into the mechanism of action of GL24 through transcriptomic analyses revealed that it induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. nih.gov This leads to the activation of multiple pathways that ultimately result in cell-cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

The key pathways triggered by GL24 include the unfolded protein response (UPR), the p53 pathway, the G2/M checkpoint, and the E2F targets. nih.gov The induction of these pathways underscores the multi-faceted approach by which these compounds can combat cancer cell proliferation.

Table 1: Biological Activity of a Key 4-(Phenylsulfonyl)morpholine Derivative

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
GL24 (4m)MDA-MB-231 (TNBC)0.90Induces ER stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis. nih.gov

This research highlights the potential of the 4-sulfonylmorpholine scaffold as a pharmacophore for the development of novel anticancer agents. The observed biological activities warrant further investigation into the structure-activity relationships (SAR) of this class of compounds to optimize their potency and selectivity.

Elucidation of Molecular Mechanisms of Action

The biological effects of 4-(methylsulfonyl)morpholine derivatives stem from their precise interactions with specific biomolecules, their potential to form stable bonds, and their ability to influence cellular communication networks.

The morpholine ring, particularly when combined with a methylsulfonyl group, serves as a versatile pharmacophore capable of interacting with a range of biological targets. e3s-conferences.orgnih.govnih.gov The ability of the morpholine moiety to engage in molecular interactions can enhance the potency of a molecule. e3s-conferences.orgnih.gov The ether oxygen within the morpholine ring can act as a hydrogen bond acceptor, a crucial feature for binding to target proteins. researchgate.net

Research has identified several key protein and enzyme targets for derivatives of Morpholine, 4-(methylsulfonyl)-. These include:

Phosphoinositide 3-Kinases (PI3-Ks): Arylmorpholine scaffolds have been investigated as inhibitors of the PI3-K family. ucsf.edu Specific derivatives show potent and selective inhibition against various isoforms such as p110α, p110β, and p110δ. ucsf.edu For instance, morpholine-benzimidazole derivatives have shown potent activity against PI3K isoforms. sci-hub.se

ATR Protein Kinase: A notable derivative, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (also known as AZ20), is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator in the DNA damage response pathway. researchgate.netacs.org It inhibits ATR with an IC50 of 5 nM. researchgate.netacs.org

mTOR: The mammalian target of rapamycin (mTOR), another member of the PI3-K related kinase family, has been identified as a target for morpholine-containing compounds, such as morpholine-thiopyrano pyrimidine (B1678525) derivatives. sci-hub.se

Cyclooxygenase-2 (COX-2): In a series of imidazo[2,1-b]thiazole (B1210989) derivatives, a molecule containing both a 4-(methylsulfonyl)phenyl group and a morpholine substituent was found to be a selective inhibitor of COX-2, an enzyme involved in inflammation. nih.govresearchgate.net The morpholine group's ability to form hydrogen bonds within the COX-2 active site contributes to its potency and selectivity. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): Certain arylmorpholine compounds have been found to be high nanomolar inhibitors of DNA-PK. ucsf.edu

Dihydrofolate Reductase (DHFR): Docking studies have suggested that the morpholine ring can show good binding affinity with residues in the active site of DHFR. sci-hub.se

Table 1: Inhibitory Activity of Morpholine, 4-(methylsulfonyl)- Derivatives Against Various Kinase Targets

Compound/Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference
AZ20 (Sulfonyl-morpholino-pyrimidine)ATR (immunoprecipitated)5 nM researchgate.netacs.org
AZ20 (Sulfonyl-morpholino-pyrimidine)ATR (cellular assay)50 nM researchgate.netacs.org
Imidazo[2,1-b]thiazole derivative with morpholineCOX-20.12 µM nih.gov
Imidazo[2,1-b]thiazole derivative with morpholineCOX-1>100 µM nih.gov
Arylmorpholine derivative (PI-103)p110α (PI3K)0.02 µM ucsf.edu
Arylmorpholine derivative (PI-103)DNA-PK0.03 µM ucsf.edu
Arylmorpholine derivative (PI-103)mTOR0.083 µM ucsf.edu

The methylsulfonyl group is a key functional moiety that can participate in covalent bond formation. Specifically, when part of a leaving group like methylsulfonyloxy (mesyloxy), it facilitates nucleophilic substitution reactions. This reactivity allows such derivatives to form covalent bonds with nucleophilic sites, such as cysteine residues, on enzymes, leading to irreversible inhibition of enzyme activity. While the 4-(methylsulfonyl)morpholine itself features a stable N-S bond, derivatives where the methylsulfonyl group is part of a larger, more reactive system are designed to act as covalent inhibitors.

By interacting with key molecular targets, derivatives of Morpholine, 4-(methylsulfonyl)- can significantly modulate intracellular signal transduction pathways. For example, some derivatives interfere with key signaling pathways that regulate cell proliferation and survival, which is a cornerstone of their investigation as potential anticancer agents. The potent ATR inhibitor AZ20 functions by blocking the ATR-mediated phosphorylation of its substrate, Chk1, thereby disrupting the cell's response to DNA damage. researchgate.netacs.org Other methylsulfonyl-containing compounds have also been shown to modulate various signal transduction pathways responsible for cell modulation. researchgate.net

Structure-Activity Relationship (SAR) Analysis of Morpholine, 4-(methylsulfonyl)- Derivatives

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. e3s-conferences.orgnih.gov For morpholine derivatives, these studies analyze how different chemical groups attached to the morpholine ring or associated scaffolds influence biological activity. e3s-conferences.orgsci-hub.se

The biological activity of 4-(methylsulfonyl)morpholine derivatives can be finely tuned by altering their substituents.

Substituents on Associated Rings: In a series of imidazo[2,1-b]thiazole inhibitors of COX-2, the presence of a morpholine group resulted in higher potency and selectivity compared to a piperidine (B6355638) substituent. nih.gov This was attributed to the morpholine oxygen's ability to form hydrogen bonds in the enzyme's active site. nih.gov Replacing the morpholine with larger dialkylamino groups, such as diethylamino, decreased both potency and selectivity. nih.gov

Halogenation: For certain anticancer derivatives, SAR studies revealed that the substitution of an aromatic ring with a halogen group can lead to an increase in inhibitory activity. sci-hub.se

Positional Isomerism: In quinazoline-based derivatives, the placement of methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring, attached to a morpholine ring, was found to be crucial for activity. e3s-conferences.org

Alkyl Groups on the Morpholine Ring: The specific stereochemistry of substituents on the morpholine ring itself is critical. The highly potent ATR inhibitor AZ20 features a methyl group at the 3-position of the morpholine ring in the (R)-configuration, highlighting the importance of stereospecific substitutions for optimal target engagement. researchgate.netacs.org

Table 2: Influence of Amine Substituent on COX-2 Inhibition for 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

Substituent at C-5COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Dimethylamino0.08>100>1250 nih.gov
Diethylamino0.16>100>625 nih.gov
Pyrrolidine0.10>100>1000 nih.gov
Piperidine0.15>100>667 nih.gov
Morpholine0.12>100>833 nih.gov

The three-dimensional shape (conformation and stereochemistry) of morpholine derivatives is a critical determinant of their biological activity. windows.net

Conformational Analysis: The six-membered morpholine ring typically adopts a chair conformation, similar to cyclohexane. researchgate.net Studies on the closely related 4-(trifluoromethylsulfonyl)morpholine using NMR spectroscopy have shown that the molecule exists as a mixture of two chair conformers at low temperatures, which differ in the orientation of the sulfonyl group relative to the ring. researchgate.net The interconversion between these conformers, known as ring inversion, is a dynamic process. researchgate.net The presence of the electron-withdrawing sulfonyl group on the nitrogen atom influences the geometry and inversion barrier of the morpholine ring.

Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers is paramount. As previously mentioned, the potent activity of the ATR kinase inhibitor AZ20 is specific to the (R)-enantiomer of its 3-methylmorpholine (B1346471) moiety. researchgate.netacs.org This demonstrates that a precise three-dimensional arrangement is required for optimal interaction with the binding site of the target protein.

Role of the Methylsulfonyl Group in Target Binding and Pharmacological Profile

The methylsulfonyl (-SO₂CH₃) group is a prominent feature in many biologically active compounds due to its unique electronic and steric properties. It is a strong hydrogen bond acceptor and can significantly influence a molecule's interaction with protein targets, thereby shaping its pharmacological profile. ontosight.ai

In the context of kinase inhibitors, a major area where 4-(methylsulfonyl)morpholine derivatives have been explored, the methylsulfonyl group often plays a critical role in achieving potency and selectivity. acs.orged.ac.uk Kinases are a large family of enzymes that regulate numerous cellular processes, and dysregulation of their activity is implicated in diseases like cancer. acs.orged.ac.uk The ATP-binding site of kinases, the target for many inhibitors, contains specific regions that can be exploited for selective binding.

Research on various kinase inhibitors has shown that the methylsulfonyl group can form key hydrogen bonds with backbone amides in the hinge region of the kinase domain. This interaction helps to anchor the inhibitor in the active site, contributing to its inhibitory potency. For example, in studies of p38 MAPK inhibitors, the sulfonyl group has been shown to be critical for activity. acs.org

Furthermore, the methylsulfonyl group can influence selectivity by interacting with specific amino acid residues that differ between various kinases. Its ability to modulate the electrostatic potential of a molecule can determine whether it favorably binds to the target kinase over other closely related kinases. acs.orgnih.gov For instance, in a study comparing inhibitors targeting the enzymes thrombin and trypsin, the placement of a methylsulfonyl group resulted in an inverted selectivity profile, highlighting its profound impact on target recognition. acs.orgnih.gov

The sulfonamide linkage, of which the methylsulfonyl group is a part, is a versatile structural motif. openaccesspub.org SAR studies on various classes of sulfonamide-based drugs have established key principles: the sulfur atom must generally be directly linked to an aromatic ring for activity, and the nature of the substituents on the nitrogen atom can drastically alter the biological effect, leading to diuretics, anti-diabetic agents, or anti-inflammatory drugs. slideshare.netekb.eg While "Morpholine, 4-(methylsulfonyl)-" itself is not an aromatic sulfonilamide, the principles governing the interactions of the sulfonyl group are often transferable.

Table 1: Influence of Methylsulfonyl Group on Kinase Inhibitor Activity

Kinase TargetRole of Methylsulfonyl GroupSAR InsightsReference
p38 MAPKKey interaction with Thr106 in the active siteContributes to selectivity over other MAP kinases like JNK1 and ERK1. acs.org
Thrombin/TrypsinModulates electrostatic potential for selective bindingPlacement of the group inverted the selectivity profile between the two enzymes. acs.orgnih.gov
JAK familyForms hydrogen bonds in the ATP binding siteContributes to potency; achieving isoenzyme selectivity remains a challenge. acs.org
General KinasesHydrogen bond acceptorInteracts with the hinge region of the kinase domain to anchor the inhibitor. nih.gov

Impact of the Morpholine Ring on Drug-like Properties and Target Affinity

The morpholine ring is widely regarded as a "privileged structure" in medicinal chemistry. Its incorporation into a drug candidate is a common strategy to improve its physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. researchgate.netthieme-connect.com

The morpholine ring's favorable properties stem from its unique structure. It contains a basic nitrogen atom and an ether oxygen atom, which allows it to participate in hydrogen bonding, a crucial interaction for target binding and aqueous solubility. nih.govacs.org The pKa of morpholine (around 8.7) is often in an optimal range to ensure good solubility in physiological environments without being excessively basic, which can lead to off-target effects. researchgate.netthieme-connect.com Systematic studies have confirmed that the addition of a morpholine ring is a reliable method for enhancing the aqueous solubility of drug-like molecules. nih.gov

In the context of target affinity, the morpholine ring is more than just a solubility enhancer. Its oxygen atom can act as a hydrogen bond acceptor, interacting with specific residues in a protein's binding pocket. nih.gov For example, in a series of PI3K/mTOR inhibitors, the morpholine oxygen was shown to form a critical hydrogen bond with the backbone NH of Val882 in the kinase hinge region, which was essential for potency. nih.gov

Furthermore, the morpholine ring can serve as a versatile and conformationally flexible scaffold, positioning other functional groups of the molecule in the correct orientation for optimal interaction with the target. nih.govacs.org In the development of central nervous system (CNS) drugs, the morpholine ring is often introduced to improve brain permeability, a key challenge in this area. nih.govacs.orgacs.org Its balanced lipophilic-hydrophilic character helps molecules traverse the blood-brain barrier. acs.org

The value of the morpholine ring is also evident in the concept of bioisosteric replacement, where it is often used as a substitute for other cyclic amines like piperidine or piperazine (B1678402) to fine-tune a compound's properties. researchgate.netthieme-connect.com Conversely, bioisosteres for morpholine, such as spiro-oxetanes, have been developed to introduce more three-dimensional character into molecules and improve properties like solubility. tcichemicals.comtcichemicals.com

Table 2: Contribution of the Morpholine Ring to Drug Properties and Target Interactions

Property/InteractionEffect of Morpholine RingMechanistic RationaleReference
Aqueous SolubilityGenerally improvesThe ring's oxygen and nitrogen atoms can engage in hydrogen bonding with water. researchgate.netnih.gov
Target BindingCan act as a hydrogen bond acceptorThe ether oxygen can form hydrogen bonds with amino acid residues in the target's active site (e.g., Val882 in PI3K). nih.gov
Metabolic StabilityOften increasesThe ring is generally resistant to metabolic degradation compared to other functionalities. thieme-connect.com
Permeability (e.g., BBB)Can enhanceProvides a good balance of lipophilicity and hydrophilicity. nih.govacs.orgacs.org
Physicochemical ProfileProvides optimal basicity (pKa)The pKa is suitable for good solubility and oral absorption. researchgate.netthieme-connect.com

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on the isolated "Morpholine, 4-(methylsulfonyl)-" are not extensively documented in publicly available literature, the moiety is a common feature in larger molecules that have been the subject of such investigations. For instance, derivatives of morpholine (B109124) are often evaluated for their potential as inhibitors of various enzymes. nih.govsci-hub.se Molecular docking simulations have been employed to understand the binding interactions of complex molecules containing the morpholine ring with their protein targets. nih.govnih.gov

The general approach for such docking studies involves:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules, adding hydrogen atoms, and assigning charges.

Generation of a 3D conformation of the ligand, in this case, a molecule containing the "Morpholine, 4-(methylsulfonyl)-" scaffold.

Use of a docking algorithm to explore the conformational space of the ligand within the protein's binding site and to score the different poses based on a scoring function that estimates the binding energy.

These studies are crucial for structure-activity relationship (SAR) analysis, helping to explain why certain structural modifications lead to an increase or decrease in biological activity. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. nih.govmdpi.com

For "Morpholine, 4-(methylsulfonyl)-", quantum chemical calculations can elucidate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. researchgate.net

The general procedure for these calculations involves:

Building the initial molecular structure.

Choosing a theoretical method (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). nih.gov

Performing a geometry optimization to find the lowest energy conformation of the molecule.

Calculating the desired electronic properties from the optimized geometry.

The results of these calculations, such as atomic charges and orbital energies, can be used to predict the sites of electrophilic and nucleophilic attack and to understand the molecule's role in chemical reactions.

Quantum Chemical Parameter Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Mulliken Atomic Charges Provides a measure of the partial charge on each atom in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. galaxyproject.org This technique is used to study conformational changes, protein-ligand binding and unbinding events, and to calculate thermodynamic properties like binding free energies. mdpi.com

For "Morpholine, 4-(methylsulfonyl)-", MD simulations can be used to explore its conformational landscape. The morpholine ring typically exists in a chair conformation, and the orientation of the methylsulfonyl group relative to the ring can be investigated. A study on the closely related 4-(trifluoromethylsulfonyl)morpholine revealed the existence of two primary conformers. researchgate.net

In the context of a protein-ligand complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking and highlight key interactions that are maintained throughout the simulation. nih.gov For example, a simulation might show that the oxygen atoms of the sulfonyl group consistently form hydrogen bonds with specific amino acid residues in the binding pocket. These simulations are computationally intensive but offer a more realistic representation of the biological system by incorporating solvent effects and thermal motion. nih.gov

A typical MD simulation workflow includes:

Preparation of the initial system, which includes the molecule of interest (and its protein target, if applicable) solvated in a box of water molecules with appropriate ions.

Energy minimization of the system to remove steric clashes.

A heating phase to bring the system to the desired temperature.

An equilibration phase to allow the system to reach a stable state.

A production run, during which the trajectory data is collected for analysis.

Analysis of the MD trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular interactions.

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com QSAR models are valuable tools for predicting the activity of new, untested compounds and for guiding the optimization of lead compounds in drug discovery. researchgate.netpensoft.net

While a specific QSAR model for "Morpholine, 4-(methylsulfonyl)-" itself is not described, the morpholine scaffold is frequently included in QSAR studies of various classes of biologically active compounds. researchgate.net These studies typically involve a set of molecules where the core structure is kept constant and the substituents are varied.

The development of a QSAR model involves several steps:

Assembling a dataset of compounds with known biological activities.

Calculating a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

Dividing the dataset into a training set and a test set.

Using a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with the biological activity for the training set.

Validating the predictive power of the model using the test set.

A study on coumarin (B35378) derivatives as MAO-B inhibitors successfully developed a QSAR model that could explain a high percentage of the variation in the observed inhibition data. journaljpri.com Such models can highlight the key molecular properties that are important for activity, for example, indicating that a certain level of lipophilicity or a specific electronic feature is required for optimal biological response.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for new molecules that are likely to be active, a process known as virtual screening.

The "Morpholine, 4-(methylsulfonyl)-" moiety can contribute to the pharmacophoric features of a larger molecule. The morpholine oxygen can act as a hydrogen bond acceptor, and the nitrogen can also participate in interactions, depending on its substitution pattern. The methylsulfonyl group provides two strong hydrogen bond acceptors (the oxygen atoms).

Pharmacophore models can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-protein complex (structure-based). mdpi.com For example, a pharmacophore model for a series of kinase inhibitors might include a hydrogen bond acceptor feature corresponding to the morpholine oxygen, another acceptor feature from the sulfonyl group, and a hydrophobic feature corresponding to an aromatic ring.

Preclinical Research and Development

In Vitro Efficacy and Selectivity Profiling

The in vitro efficacy and selectivity of "Morpholine, 4-(methylsulfonyl)-" and its derivatives have been explored in various studies, primarily focusing on their potential as inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

One area of significant research has been the development of dual PI3K/mTOR inhibitors. A series of 2-morpholino-pyrimidine derivatives with a sulfonyl side chain at the C4 position were synthesized and evaluated. One promising compound from this series demonstrated potent inhibitory activity against Class I PI3K isoforms (PI3Kα, β, γ, δ) and mTOR. nih.gov Specifically, it showed high inhibitory activity against PI3Kα (IC50 = 20 nM), PI3Kβ (IC50 = 376 nM), PI3Kγ (IC50 = 204 nM), PI3Kδ (IC50 = 46 nM), and mTOR (IC50 = 189 nM). nih.gov This compound also effectively suppressed the phosphorylation of AKT, a downstream effector in the PI3K/mTOR pathway, with an IC50 of 196 nM, and exhibited excellent antiproliferative effects in a panel of cancer cell lines. nih.gov The introduction of a fluorine atom to the aminopyridyl moiety and a cyclopropyl (B3062369) ring on the sulfone chain were found to be crucial for maintaining PI3K activity and enhancing mTOR potency, respectively. nih.gov

Another target of interest for "Morpholine, 4-(methylsulfonyl)-" derivatives is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response. A compound designated as AZ20, which features a 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole structure, was identified as a potent and selective ATR inhibitor. acs.org It inhibited ATR immunoprecipitated from HeLa nuclear extracts with an IC50 of 5 nM and blocked ATR-mediated phosphorylation of Chk1 in HT29 colorectal adenocarcinoma tumor cells with an IC50 of 50 nM. acs.org This compound also potently inhibited the growth of LoVo colorectal adenocarcinoma tumor cells in vitro. acs.org

Furthermore, derivatives of "Morpholine, 4-(methylsulfonyl)-" have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives were synthesized, and their in vitro COX-1 and COX-2 inhibitory activities were evaluated. nih.gov All tested compounds were found to be selective COX-2 inhibitors, with one compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibiting the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme. nih.gov

The following table summarizes the in vitro efficacy of selected "Morpholine, 4-(methylsulfonyl)-" derivatives against various targets.

Compound/DerivativeTargetIC50Cell Line
2-morpholino-pyrimidine derivativePI3Kα20 nM-
2-morpholino-pyrimidine derivativemTOR189 nM-
2-morpholino-pyrimidine derivativepAKT196 nM-
AZ20ATR (enzymatic)5 nMHeLa nuclear extracts
AZ20ATR (cellular)50 nMHT29
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineCOX-20.07 µM-

In Vivo Efficacy Studies in Disease Models

The in vivo efficacy of "Morpholine, 4-(methylsulfonyl)-" based compounds has been demonstrated in preclinical cancer models.

A potent dual PI3K/mTOR inhibitor, compound 26 from a series of sulfonyl-substituted morpholinopyrimidines, was evaluated in an HT-29 colorectal carcinoma xenograft mouse model. nih.gov This model was chosen due to the frequent dysregulation of the PI3K/AKT/mTOR pathway in colorectal cancer. nih.gov The study found that compound 26 exhibited significant in vivo tumor growth inhibitory efficacy in this model. nih.gov

Similarly, the ATR inhibitor AZ20, which contains the "Morpholine, 4-(methylsulfonyl)-" moiety, demonstrated significant monotherapy antitumor activity in a LoVo colorectal adenocarcinoma xenograft model in nude mice. acs.org At well-tolerated doses, AZ20 led to significant inhibition of tumor growth. acs.org

Another study focused on a highly potent and selective PI3K alpha inhibitor, CYH33, for the treatment of advanced solid tumors. nih.gov In vivo evaluation of CYH33 in SKOV-3 xenograft models showed a dose-dependent antitumor efficacy. nih.gov

The analgesic activity of a selective COX-2 inhibitor, N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine, was assessed using the formalin test. This compound displayed the highest analgesic activity among the tested series. nih.gov

These studies highlight the potential of "Morpholine, 4-(methylsulfonyl)-" containing compounds to effectively inhibit tumor growth and exert analgesic effects in relevant in vivo disease models.

Preclinical Pharmacokinetic (PK) Evaluation

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Preclinical evaluations of "Morpholine, 4-(methylsulfonyl)-" derivatives have included ADME predictions to assess their drug-like properties.

One study on a dual PI3K/mTOR inhibitor, compound 26, showed promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov A Caco-2 permeability assay determined this compound to be highly permeable, which is favorable for its cellular potency. nih.gov Furthermore, this compound did not significantly inhibit common cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions. nih.gov

The morpholine (B109124) and methylsulfonyl groups are often incorporated into drug candidates to favorably influence their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). ontosight.ai The methylsulfonyl group, in particular, is known to potentially enhance bioavailability. ontosight.ai

In silico tools have been used to predict ADME properties. For instance, SwissADME software was used to calculate the cLogP and LogS for certain compounds, providing insights into their lipophilicity and aqueous solubility, which are key determinants of absorption and distribution. rsc.org

Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation of "Morpholine, 4-(methylsulfonyl)-" derivatives are critical aspects of their preclinical development.

Studies on a series of sulfonyl-substituted morpholinopyrimidines as PI3K/mTOR inhibitors revealed that certain structural features are detrimental to metabolic stability. Specifically, a cyclobutane (B1203170) ring on the methylene (B1212753) unit, an (S)-3-methylmorpholine moiety, and an aromatic terminal group were found to decrease metabolic stability. nih.gov However, a compound with an aminofluoropyridine moiety exhibited good metabolic stability in both human and mouse liver microsomes. nih.gov The methylsulfonyl group itself can introduce strong electron-withdrawing effects, which may enhance metabolic stability. vulcanchem.com

The metabolism of morpholine-containing compounds has been a subject of investigation. The morpholine ring can be metabolized by cytochrome P450 enzymes through ring-opening. sci-hub.se In some cases, replacing a metabolically labile amide bond with a more stable quinazolin-4-one structure has been explored to improve metabolic stability. nih.gov

Efforts to enhance metabolic stability have also involved the replacement of metabolic "soft spots" with bioisosteres, such as fluorine atoms. researchgate.net For example, in a series of 1H-indole-2-carboxamides, hydroxylation at certain positions was identified as a main metabolic route in human and mouse S9 fractions, guiding further chemical modifications to improve stability. acs.org

Target Engagement and Biomarker Studies

Target engagement and the identification of relevant biomarkers are crucial for demonstrating the mechanism of action and predicting the clinical efficacy of "Morpholine, 4-(methylsulfonyl)-" based therapeutic agents.

In the context of PI3K/mTOR inhibition, a key biomarker is the phosphorylation of AKT (pAKT). A potent dual PI3K/mTOR inhibitor containing the "Morpholine, 4-(methylsulfonyl)-" scaffold demonstrated potent functional suppression of AKT phosphorylation in cellular assays, confirming its on-target activity. nih.gov Western blot analysis has been used to confirm that such inhibitors can effectively modulate the cellular PI3K/AKT/mTOR pathway by inhibiting the phosphorylation of AKT in human cancer cells. nih.gov

For ATR inhibitors like AZ20, target engagement has been demonstrated by measuring the inhibition of ATR-mediated phosphorylation of its substrate, Chk1, in tumor cells. acs.org Furthermore, a pharmacodynamic (PD) biomarker, γH2AX, which is a marker of DNA damage, has been used in preclinical models to link the pharmacokinetics of an ATR inhibitor with its tumor growth inhibition effects. acs.org

In studies of matrix metalloproteinase (MMP) inhibitors, carbon-11 (B1219553) labeled compounds have been synthesized for evaluation as potential positron emission tomography (PET) cancer biomarkers. nih.gov The uptake of these tracers in tumors and the tumor-to-muscle and tumor-to-blood ratios were determined in breast cancer animal models to assess their potential for in vivo imaging and biomarker assessment. nih.gov

These studies underscore the importance of utilizing target engagement and biomarker assays to validate the mechanism of action and guide the development of "Morpholine, 4-(methylsulfonyl)-" containing compounds.

Analytical Methodologies for Research and Development

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of "Morpholine, 4-(methylsulfonyl)-". Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons of the methylsulfonyl moiety and the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group. Protons closer to the sulfonyl group and the nitrogen and oxygen atoms of the morpholine ring will exhibit specific chemical shifts and coupling patterns. For instance, in a related compound, 4-(4-((Methylsulfonyl)diazenyl)phenyl)morpholine, the methyl protons of the sulfonyl group appear as a singlet at approximately 3.14 ppm. nih.gov The morpholine protons typically appear as multiplets in the region of 3.0 to 4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atom of the methyl group will have a characteristic chemical shift, as will the four unique carbon atoms of the morpholine ring. The chemical shifts are influenced by the neighboring heteroatoms and the sulfonyl group. In a similar morpholine derivative, the carbon atoms of the morpholine ring appear in the range of 45-70 ppm. jfda-online.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in "Morpholine, 4-(methylsulfonyl)-". The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected IR absorption bands include:

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively.

Stretching vibrations for the C-N and C-O bonds of the morpholine ring.

Stretching and bending vibrations for the C-H bonds of the methyl and methylene groups.

In a study of 4-(benzenesulfonyl)-morpholine, characteristic vibrational bands were observed that confirm the presence of the morpholine and sulfonyl moieties. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of "Morpholine, 4-(methylsulfonyl)-", which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

In electrospray ionization (ESI) mode, the compound is expected to be detected as a protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information by showing the loss of specific fragments, such as the methylsulfonyl group or parts of the morpholine ring. For a related compound, 4-(4-((Methylsulfonyl)diazenyl)phenyl)morpholine, the protonated molecule [M+H]⁺ was observed with high accuracy using HRMS. nih.gov

Table 1: Representative Spectroscopic Data for a Structurally Related Compound: 4-(4-((Methylsulfonyl)diazenyl)phenyl)morpholine

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 7.86 (d, J = 9.2 Hz, 2H), 6.90 (d, J = 9.2 Hz, 2H), 3.86 (t, J = 4.8 Hz, 4H), 3.46 (t, J = 5.1 Hz, 4H), 3.14 (s, 3H) nih.gov
¹³C NMR (100 MHz, CDCl₃)δ 155.7, 140.9, 127.8, 113.1, 66.3, 46.8, 35.0 nih.gov
IR (neat, υ cm⁻¹)3413, 1607, 1379, 1318, 1234, 1141, 1067, 619, 533 nih.gov
HRMS (ESI) m/z[M+H]⁺ calcd for C₁₁H₁₆N₃O₃S, 270.0907; found, 270.0904 nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of "Morpholine, 4-(methylsulfonyl)-" from impurities and for the assessment of its purity. High-performance liquid chromatography (HPLC) is the most commonly employed technique for this purpose. moravek.com

The development of an HPLC method for purity assessment involves the careful selection of a stationary phase (column), mobile phase, and detector.

Stationary Phase: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like "Morpholine, 4-(methylsulfonyl)-". ejgm.co.uk However, due to the basic nature of the morpholine nitrogen, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can also be effective. ejgm.co.uk

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of the main compound from any impurities. ejgm.co.uk

Detection: A UV detector is commonly used for the detection of "Morpholine, 4-(methylsulfonyl)-", provided it possesses a suitable chromophore. If the compound has a weak UV absorbance, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. For more definitive identification, HPLC can be coupled with a mass spectrometer (HPLC-MS). researchgate.net

Purity Analysis

Once a suitable chromatographic method is developed, the purity of a sample of "Morpholine, 4-(methylsulfonyl)-" can be determined. This is typically done by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com Peak purity analysis, often performed with a photodiode array (PDA) detector, can be used to assess whether a single chromatographic peak corresponds to a single compound. chromatographyonline.comelementlabsolutions.com

Table 2: General Parameters for HPLC Purity Assessment

ParameterTypical Conditions
Column Reversed-phase C18 or mixed-mode
Mobile Phase Acetonitrile/water or Methanol/water with a buffer
Elution Isocratic or Gradient
Detector UV, PDA, ELSD, CAD, or MS
Purity Calculation Area percent of the main peak

Quantitative Analysis in Biological Matrices

The quantification of "Morpholine, 4-(methylsulfonyl)-" in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and specificity. rsc.orgnih.gov

A robust bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection, all of which must be thoroughly validated. nih.govusda.gov

Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. moravek.com

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. nih.govresearchgate.net

Chromatographic Separation and Mass Spectrometric Detection

An ultra-high-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used for the quantitative analysis of small molecules in biological matrices. jfda-online.comnih.gov

Chromatography: A fast gradient elution on a C18 or similar reversed-phase column is often employed to achieve a short analysis time while maintaining good separation from endogenous matrix components. nih.gov

Mass Spectrometry: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.com In this mode, the precursor ion (e.g., the [M+H]⁺ of "Morpholine, 4-(methylsulfonyl)-") is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. nih.gov

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. nih.govusda.gov Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. usda.gov

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. usda.gov

Calibration Curve: A linear relationship between the analyte concentration and the instrument response over a defined range. usda.gov

Recovery: The efficiency of the extraction procedure. usda.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. unc.edu

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. usda.gov

Table 3: Illustrative UPLC-MS/MS Parameters for Quantitative Analysis of a Sulfonamide in a Biological Matrix

ParameterExample ConditionReference
Sample Preparation Protein precipitation with acetonitrile moravek.com
UPLC Column C18, 1.8 µm nih.gov
Mobile Phase A 0.1% Formic acid in water nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Gradient nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) jfda-online.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Morpholine (B109124), 4-(methylsulfonyl)- Containing Compounds

The morpholine ring is a key component in numerous bioactive molecules, contributing to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.net This versatility suggests that derivatives of "Morpholine, 4-(methylsulfonyl)-" could interact with a broad spectrum of biological targets yet to be explored.

Future investigations should focus on screening "Morpholine, 4-(methylsulfonyl)-" containing compounds against diverse panels of kinases, proteases, and receptors implicated in various diseases. For instance, the demonstrated activity of morpholine derivatives against CNS tumors by targeting enzymes like PI3K and mTOR opens avenues for exploring "Morpholine, 4-(methylsulfonyl)-" analogues in neuro-oncology. nih.gov Similarly, the role of morpholine-containing compounds as cannabinoid receptor agonists for pain and inflammation management suggests another promising area of investigation. nih.gov High-throughput screening and computational modeling could accelerate the identification of novel, high-affinity targets, thereby unlocking new therapeutic applications.

Table 1: Selected Biological Targets of Morpholine-Containing Compounds

Compound ClassBiological TargetTherapeutic AreaReference
Aryl-morpholinesPI3K/mTOROncology (CNS Tumors) nih.gov
Indole compounds with N-ethyl morpholineCB2 ReceptorPain and Inflammation nih.gov
Quinoline Derivatives with MorpholineCholinesterases (AChE, BChE)Alzheimer's Disease mdpi.comnih.gov
Thiadiazole-morpholine derivativesAntimuscarinic receptorsGastrointestinal/Urological Spasms researchgate.net
Morpholine-substituted quinazolinesTyrosine Kinases (EGFR, HER-2)Oncology researchgate.net

Development of Advanced Therapeutic Modalities (e.g., Prodrugs, Targeted Delivery Systems)

To enhance the therapeutic efficacy and overcome limitations such as poor solubility or lack of site-specificity, advanced drug delivery modalities are being explored. wiley-vch.dejmu.edu The "Morpholine, 4-(methylsulfonyl)-" scaffold can be integrated into prodrug designs and targeted delivery systems to optimize its pharmacokinetic and pharmacodynamic profiles.

Prodrugs: The classical prodrug approach involves chemically modifying a drug to improve its properties, with the active form being released in vivo. nih.gov For "Morpholine, 4-(methylsulfonyl)-" derivatives, this strategy could be employed to enhance water solubility for intravenous administration or to improve lipid solubility for better oral absorption and transport across biological membranes like the blood-brain barrier. jmu.eduwiley.com

Targeted Delivery Systems: These systems aim to deliver a drug specifically to the site of action, minimizing off-target effects. nih.gov "Morpholine, 4-(methylsulfonyl)-" compounds could be encapsulated within nanoparticles or conjugated to targeting moieties such as antibodies or peptides. nih.gov This approach is particularly promising in cancer therapy, where it can increase drug accumulation in tumor tissues. For inflammatory conditions like arthritis, a targeted prodrug nanomedicine could preferentially accumulate in inflamed joints. nih.gov

Combination Therapies Involving Morpholine, 4-(methylsulfonyl)- Derivatives

The complexity of diseases like cancer often necessitates combination therapies, where drugs with different mechanisms of action are used together to achieve synergistic effects and overcome resistance. Given the potential of morpholine derivatives as anticancer agents, "Morpholine, 4-(methylsulfonyl)-" based compounds are strong candidates for inclusion in such regimens. nih.gov

Future studies should evaluate the efficacy of combining "Morpholine, 4-(methylsulfonyl)-" derivatives with standard-of-care chemotherapeutic agents or targeted therapies. For example, a compound that inhibits a specific kinase could be paired with a DNA-damaging agent to enhance cancer cell death. In the context of infectious diseases, these derivatives could be used alongside existing antibiotics to potentiate their effects, particularly against resistant strains. nih.govnih.gov

Addressing Drug Resistance Mechanisms

A significant challenge in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. The morpholine scaffold has been incorporated into molecules designed to counteract these mechanisms.

For instance, 4-(Phenylsulfonyl) morpholine, a structurally related compound, has been shown to modulate the activity of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria. nih.govnih.gov It demonstrated a capacity to lower the minimum inhibitory concentration (MIC) of antibiotics like amikacin (B45834) against resistant Pseudomonas aeruginosa strains. nih.govnih.gov This suggests a promising avenue for developing "Morpholine, 4-(methylsulfonyl)-" derivatives as antibiotic enhancers or adjuvants. mdpi.com In oncology, morpholine-containing quinazoline (B50416) derivatives have shown efficacy against cancer cell lines, and their ability to affect cell migration and adhesion could play a role in overcoming resistance and metastasis. nih.gov Future research could focus on designing "Morpholine, 4-(methylsulfonyl)-" compounds that specifically inhibit efflux pumps or other resistance-conferring proteins.

Table 2: Modulatory Effect of 4-(Phenylsulfonyl) morpholine on Amikacin MIC

Bacterial StrainAmikacin MIC (μg/mL)Amikacin + 4-(Phenylsulfonyl) morpholine (128 μg/mL) MIC (μg/mL)Reference
Pseudomonas aeruginosa 03312.539.06 nih.govnih.gov

Design of Multi-Target Directed Ligands

The "one-target, one-molecule" paradigm has shown limitations in treating complex, multifactorial diseases like Alzheimer's. nih.gov This has led to the development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov The MTDL strategy aims to achieve a synergistic therapeutic effect and a better safety profile. nih.gov

The "Morpholine, 4-(methylsulfonyl)-" scaffold is an attractive component for MTDL design due to the favorable properties conferred by the morpholine ring, such as improved brain exposure. mdpi.com For neurodegenerative diseases, an MTDL could be designed to, for example, inhibit both cholinesterases and β-amyloid aggregation. nih.gov The versatility of the morpholine scaffold allows for its combination with other pharmacophores to create hybrid compounds capable of hitting a networked series of pathological targets. nih.govnih.gov

Expansion into New Therapeutic Areas and Disease Indications

The known biological activities of morpholine derivatives span a wide range of therapeutic areas, suggesting that the potential of "Morpholine, 4-(methylsulfonyl)-" has not yet been fully realized. researchgate.net Research into this compound class could lead to novel treatments for a variety of conditions.

Based on the activities of other morpholine-containing drugs and experimental compounds, potential new indications for "Morpholine, 4-(methylsulfonyl)-" derivatives could include:

Neurological and Psychiatric Disorders: Targeting dopamine (B1211576) receptors or monoamine oxidase for conditions like Parkinson's disease or depression. nih.govresearchgate.net

Cardiovascular Diseases: Development of agents for glaucoma or hypertension. researchgate.net

Metabolic Disorders: Exploration of antihyperlipidemic properties. researchgate.net

Dermatological Conditions: Use in treating skin infections or inflammatory skin diseases. google.com

Systematic screening and preclinical studies are warranted to explore these and other potential therapeutic applications, further broadening the clinical utility of this promising chemical scaffold.

Q & A

Q. What are the key structural features and physicochemical properties of 4-(methylsulfonyl)morpholine relevant to its reactivity in synthetic chemistry?

The compound features a morpholine ring substituted with a methylsulfonyl group (–SO₂CH₃) at the 4-position. Key properties include:

  • Molecular formula : C₅H₁₁NO₃S (calculated from analogous sulfonylmorpholines) .
  • Electron-withdrawing effects : The sulfonyl group increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions .
  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are recommended due to the sulfonyl group’s polarity .
  • Thermal stability : Stable under standard lab conditions but may decompose at elevated temperatures (>200°C) .

Q. What synthetic methodologies are commonly employed for introducing the methylsulfonyl group onto the morpholine ring?

The methylsulfonyl group is typically introduced via:

  • Sulfonation : Reacting morpholine derivatives with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .
  • Oxidation : Thioether precursors (e.g., 4-(methylthio)morpholine) can be oxidized using H₂O₂ or mCPBA .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sulfonylation reactions .

Q. What analytical techniques are most effective for characterizing 4-(methylsulfonyl)morpholine and verifying reaction completion?

  • NMR spectroscopy : ¹H/¹³C NMR confirms sulfonyl group integration and absence of unreacted intermediates (e.g., δ ~3.5 ppm for SO₂CH₃ protons) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 166.05) .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .

Q. What safety protocols should be implemented when handling 4-(methylsulfonyl)morpholine in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; the compound may cause respiratory irritation .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonation) before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the sulfonyl group influence the morpholine ring’s participation in nucleophilic substitution reactions?

The sulfonyl group:

  • Activates the ring : Stabilizes transition states in SN2 reactions, facilitating substitutions at the 4-position .
  • Directs regioselectivity : Electron-deficient carbons adjacent to the sulfonyl group become preferred sites for nucleophilic attack .
  • Modulates steric effects : Bulkier sulfonyl substituents (e.g., aryl vs. methyl) may hinder reactivity in sterically crowded environments .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations in the compound’s metabolic pathways?

  • Cross-validation : Combine in silico predictions (e.g., CYP450 metabolism models) with in vitro hepatocyte assays to identify species-specific discrepancies .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic intermediates and validate degradation pathways .
  • Data reconciliation : Adjust computational parameters (e.g., force fields) to account for solvent effects or protonation states .

Q. How can researchers address discrepancies in toxicity profiles reported across different in vivo models for this compound?

  • Dose-response studies : Compare LD₅₀ values in rodents vs. zebrafish to identify model-specific sensitivities .
  • Metabolomic profiling : Analyze liver/kidney tissues for species-specific metabolites (e.g., sulfonic acid derivatives) that may explain toxicity variations .
  • Receptor binding assays : Test affinity for off-target receptors (e.g., ion channels) to uncover non-canonical toxic mechanisms .

Q. What molecular modeling approaches are suitable for predicting the binding affinity of 4-(methylsulfonyl)morpholine derivatives to target enzymes?

  • Docking simulations : Use AutoDock Vina to explore interactions with active sites (e.g., sulfonyl oxygen hydrogen bonding) .
  • QSAR models : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize candidates with low RMSD fluctuations .

Key Data Contradictions and Mitigation

  • Toxicity data gaps : While reports low acute toxicity in rodents, highlights missing carcinogenicity data. Mitigation: Conduct Ames tests and micronucleus assays to clarify mutagenic potential .
  • Reactivity inconsistencies : Computational models may overestimate sulfonyl group stability. Mitigation: Validate with kinetic studies (e.g., Arrhenius plots) under varying pH/temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.